molecular formula C17H17NO3 B5468864 METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE CAS No. 89080-81-9

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5468864
CAS No.: 89080-81-9
M. Wt: 283.32 g/mol
InChI Key: XFHLMFXJJWZYGP-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-methylphenyl)acetyl]amino}benzoate is a benzoate ester derivative featuring an acetylated amino group substituted with a 2-methylphenyl moiety. Its structure comprises a methyl ester at the para position of the benzoic acid backbone, linked via an amide bond to a 2-(2-methylphenyl)acetyl group.

For instance, β-heteroaryl-α,β-didehydro-α-amino acid derivatives are synthesized by reacting aromatic amines with cyano-substituted ethenyl intermediates in acetic acid . Adapting this approach, the target compound could be synthesized via coupling 2-(2-methylphenyl)acetyl chloride with methyl 2-aminobenzoate under mild acidic conditions, followed by purification through ethanol washing .

Properties

IUPAC Name

methyl 2-[[2-(2-methylphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-7-3-4-8-13(12)11-16(19)18-15-10-6-5-9-14(15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHLMFXJJWZYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424245
Record name Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89080-81-9
Record name Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves the acylation of 2-aminobenzoic acid with 2-(2-methylphenyl)acetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various substituted benzoates, alcohols, amines, and carboxylic acids. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound 10 (Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]) :

  • Key Differences: The pyridinyl and pyrimidinyl substituents introduce heterocyclic aromaticity, enhancing hydrogen-bonding capacity compared to the 2-methylphenyl group in the target compound.
  • Implications :
    • Heterocyclic moieties may enhance binding to biological targets like kinases or nucleic acids, whereas the 2-methylphenyl group in the target compound could favor hydrophobic interactions.

Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate :

  • Key Differences: Ethynyl linkages create a rigid, linear backbone, contrasting with the flexible acetyl-amino spacer in the target compound. The acetamidophenyl group introduces additional hydrogen-bonding sites, which may alter metabolic stability.
  • Implications :
    • Rigidity from ethynyl groups could reduce conformational flexibility, affecting target selectivity.

Benzamide Derivatives with Therapeutic Potential

Several benzamide derivatives listed in , such as N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide, share structural motifs with the target compound :

  • Key Differences: Thioether (-S-) and isoxazole/oxadiazole groups replace the acetyl-amino linker, introducing sulfur-based electronic effects and heterocyclic aromaticity. Ethylamino side chains may enhance lipid solubility and membrane permeability.
  • Implications :
    • Thioether-containing compounds are often associated with antioxidant or enzyme-inhibitory activities, whereas ester-based compounds like the target may exhibit different pharmacokinetic profiles.

Fluorinated Analogues ()

While structurally distinct, fluorinated propenoate esters (e.g., 2-methyl-2-propenoate telomers) highlight the impact of fluorination on physicochemical properties :

  • Key Differences: Fluorine atoms drastically increase electronegativity and metabolic stability but reduce solubility in non-polar environments. The target compound lacks fluorination, suggesting a balance between hydrophobicity and synthetic accessibility.

Comparative Data Table

Property Target Compound Compound 10 Ethynyl-Linked Benzoate Thioether-Benzamide
Core Structure Benzoate ester + acetyl-amino group Heterocyclic propenoate Ethynyl-linked benzamide Thioether-heterocycle benzamide
Aromatic Substituent 2-Methylphenyl 2-Pyridinyl/4-hydroxy-pyrimidinyl 2-Acetamidophenyl 3-Methyl-oxadiazole
Polar Groups Ester, amide Cyano, hydroxyl, pyrimidinone Ethynyl, acetamide Thioether, oxadiazole
Solubility (Predicted) Moderate (ester/amide balance) High (heterocyclic polarity) Low (rigid ethynyl backbone) Variable (depends on thioether group)
Potential Applications Enzyme inhibition, prodrug design Nucleic acid targeting Structural probes Anticancer/antiviral agents

Research Findings and Implications

  • Synthetic Flexibility: The acetyl-amino linker allows for modular substitution, enabling optimization of solubility and target affinity.
  • Stability : Compared to thioether-containing analogs, the ester group may confer faster metabolic degradation, necessitating prodrug strategies for therapeutic use.

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